molecular formula C17H15ClOS B14684836 3-(4-Chlorophenyl)-1-[5-methyl-2-(methylsulfanyl)phenyl]prop-2-en-1-one CAS No. 33874-97-4

3-(4-Chlorophenyl)-1-[5-methyl-2-(methylsulfanyl)phenyl]prop-2-en-1-one

Cat. No.: B14684836
CAS No.: 33874-97-4
M. Wt: 302.8 g/mol
InChI Key: UMUQXSIWKRDMRU-UHFFFAOYSA-N
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Description

“3-(4-Chlorophenyl)-1-[5-methyl-2-(methylsulfanyl)phenyl]prop-2-en-1-one” is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of a chlorophenyl group and a methylsulfanylphenyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-(4-Chlorophenyl)-1-[5-methyl-2-(methylsulfanyl)phenyl]prop-2-en-1-one” typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between an aromatic aldehyde and an aromatic ketone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a starting material for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, chalcones and their derivatives are studied for their potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Medicine

Industry

In the industrial sector, this compound could be used in the development of new materials or as a chemical intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of “3-(4-Chlorophenyl)-1-[5-methyl-2-(methylsulfanyl)phenyl]prop-2-en-1-one” would depend on its specific biological or chemical activity. For example, if it exhibits antimicrobial properties, it may act by disrupting bacterial cell membranes or inhibiting essential enzymes. The molecular targets and pathways involved would be specific to the activity being studied.

Comparison with Similar Compounds

Similar Compounds

    Chalcone: The parent compound of the chalcone family, characterized by the presence of two phenyl rings connected by an α,β-unsaturated carbonyl system.

    4-Chlorochalcone: A similar compound with a chlorophenyl group but lacking the methylsulfanyl group.

    2-Methylsulfanylchalcone: A compound with a methylsulfanyl group but lacking the chlorophenyl group.

Uniqueness

“3-(4-Chlorophenyl)-1-[5-methyl-2-(methylsulfanyl)phenyl]prop-2-en-1-one” is unique due to the presence of both the chlorophenyl and methylsulfanyl groups, which may confer distinct chemical and biological properties compared to other chalcones.

Properties

CAS No.

33874-97-4

Molecular Formula

C17H15ClOS

Molecular Weight

302.8 g/mol

IUPAC Name

3-(4-chlorophenyl)-1-(5-methyl-2-methylsulfanylphenyl)prop-2-en-1-one

InChI

InChI=1S/C17H15ClOS/c1-12-3-10-17(20-2)15(11-12)16(19)9-6-13-4-7-14(18)8-5-13/h3-11H,1-2H3

InChI Key

UMUQXSIWKRDMRU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)SC)C(=O)C=CC2=CC=C(C=C2)Cl

Origin of Product

United States

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